[(1-Fluorocyclopentyl)methyl](3-phenylpropyl)amine
Overview
Description
[(1-Fluorocyclopentyl)methyl](3-phenylpropyl)amine, also referred to as FCPP, is an organic compound that has recently become popular in the scientific community due to its wide range of applications in various fields. FCPP is a cyclic amine that is composed of a fluorocyclopentylmethyl group bonded to a phenylpropyl group. It is a colorless liquid at room temperature and has a molecular weight of 205.3 g/mol. FCPP is synthesized by a two-step process involving the reaction of 1-fluorocyclopentane with 1-methyl-3-phenylpropane in the presence of a base catalyst.
Scientific Research Applications
Chiral Resolution and Analysis
[(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound with a similar fluorine and phenyl group arrangement, serves as a versatile reagent for determining the enantiomeric excess (ee) of α-chiral amines through regioselective ring-opening. This method facilitates straightforward analysis of scalemic mixtures of amines using NMR and HPLC, highlighting its utility in chiral analysis and resolution (Rodríguez-Escrich et al., 2005).
Polymer Electrolytes Synthesis
Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized through an activated fluorophenyl-amine reaction. This process allows precise control over cation functionality, connecting guanidinium into stable phenyl rings without deleterious side reactions, showcasing advancements in polymer electrolyte synthesis for potential applications in fuel cells and batteries (Kim et al., 2011).
Fluorescence in Biological Studies
The reaction between formaldehyde and phenylalanine or phenylethylamine derivatives, including fluorinated analogs, under mild conditions produced compounds with intense fluorescence. This property was exploited in studies of amines incorporated into dried protein films, revealing insights into the structural requirements for fluorescence and potential applications in biological imaging and diagnostics (Falck et al., 1962).
Lewis Acid-Catalyzed Synthesis
A methodology involving Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles was developed. This procedure, applicable at room temperature, was utilized in the enantioselective synthesis of compounds with significant pharmacological interest, demonstrating the synthetic utility of fluorine-containing amines in complex molecule construction (Lifchits & Charette, 2008).
Mechanism of Action
Target of Action
The primary targets of (1-Fluorocyclopentyl)methylamine are Trypsin-1 and Trypsin-2 . These are serine proteases that play a crucial role in various physiological and pathological processes, including digestion, blood coagulation, and inflammation.
Mode of Action
It is known to interact with its targets, trypsin-1 and trypsin-2 . The interaction likely involves the compound binding to the active site of these enzymes, potentially altering their activity.
Result of Action
Given its interaction with Trypsin-1 and Trypsin-2, it may influence processes regulated by these enzymes .
properties
IUPAC Name |
N-[(1-fluorocyclopentyl)methyl]-3-phenylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN/c16-15(10-4-5-11-15)13-17-12-6-9-14-7-2-1-3-8-14/h1-3,7-8,17H,4-6,9-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVFMEOQZOLZBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNCCCC2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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